molecular formula C16H16FN5O2 B2497580 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol CAS No. 2109419-14-7

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol

Cat. No. B2497580
CAS RN: 2109419-14-7
M. Wt: 329.335
InChI Key: AGVNDCIHBMUAOQ-UHFFFAOYSA-N
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Description

The compound of interest belongs to a chemical family that involves complex synthetic routes and has been the subject of various structural and functional analyses due to its intricate molecular architecture. Such compounds are typically synthesized for their potential biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic structures like pyrazoles and triazoles, further modified with various substituents to achieve the desired compound. A common method includes the reaction of fluorinated chalcones with hydrazine in the presence of a catalyst, yielding fluorophenyl-substituted pyrazolines, which can be further oxidized to pyrazoles in good yield using oxidative agents (Aggarwal, Kumar, & Singh, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single crystal X-ray diffraction, revealing that these molecules can adopt planar conformations apart from certain substituents, which may be oriented perpendicular to the main molecular plane. This structural arrangement facilitates the study of intermolecular interactions and the electronic properties of the compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and structurally characterized compounds with similar complex structures, focusing on their crystal structure and molecular conformation. For example, the synthesis of thiazole derivatives incorporating pyrazolyl and triazolyl motifs has been reported, demonstrating the compounds' planar structure apart from some groups oriented perpendicular to the main molecule plane (Kariuki et al., 2021). Such studies contribute to the understanding of molecular interactions and conformational preferences in solid-state forms.

Antimicrobial Screening

Compounds featuring pyrazolyl, triazolyl, and thiazolyl units have been evaluated for their antimicrobial properties. Novel ethanol derivatives synthesized through click reactions and subsequent reductions have shown significant antifungal activity against Aspergillus niger, with moderate activity against bacterial strains (Jagadale et al., 2020). These findings suggest potential applications in developing treatments against fungal infections.

Binding Interaction Studies

The interaction of synthesized compounds with biological receptors has been studied to understand their potential inhibitory actions. For instance, a compound was docked with human prostaglandin reductase to investigate its binding interactions, offering insights into its plausible inhibitory action (Nayak & Poojary, 2019). These studies are crucial for drug discovery and understanding the mechanism of action of potential therapeutic agents.

pH Measurement Applications

The synthesis of trifluoromethylazoles and their evaluation for measuring pH in biological media via 19F NMR spectroscopy have been explored. The determination of pKa values for these compounds highlights their utility in biological and chemical research for pH measurements (Jones et al., 1996). Such applications are valuable in various scientific fields, including chemistry, biology, and environmental science.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-[2-(3-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-10-6-11(2)22(19-10)16(24)14-8-21(20-18-14)9-15(23)12-4-3-5-13(17)7-12/h3-8,15,23H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNDCIHBMUAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC(=CC=C3)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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